molecular formula C11H10FNO2S B2873741 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione CAS No. 338794-65-3

4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione

Cat. No.: B2873741
CAS No.: 338794-65-3
M. Wt: 239.26
InChI Key: WLVYDGIJUAYRSS-UHFFFAOYSA-N
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Description

Historical Development of Thiomorpholine Chemistry

Thiomorpholine, the sulfur analogue of morpholine, first emerged in the mid-20th century as chemists sought to explore the electronic and steric effects of heteroatom substitution in six-membered rings. Early applications focused on its utility as a solvent and corrosion inhibitor due to its moderate basicity and stability. The pivotal shift toward pharmacological relevance occurred in the 1980s, when researchers recognized the thiomorpholine scaffold’s ability to mimic transition states in enzymatic reactions. For instance, Tooulia et al. demonstrated that thiomorpholine derivatives could inhibit squalene synthase, a key enzyme in cholesterol biosynthesis. This discovery catalyzed efforts to functionalize the thiomorpholine ring, leading to derivatives such as thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide, which exhibited enhanced bioactivity.

The advent of continuous-flow synthesis in the 2010s further revolutionized thiomorpholine chemistry. Steiner et al. developed a telescoped photochemical thiol–ene/cyclization sequence to produce thiomorpholine derivatives under highly concentrated (4 M) conditions, achieving quantitative yields while minimizing purification steps. Such methodologies have enabled scalable production of complex thiomorpholine-based structures, including 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione.

Significance of Thiomorpholine-3,5-dione Scaffold in Heterocyclic Chemistry

The thiomorpholine-3,5-dione scaffold, characterized by two ketone groups at positions 3 and 5, introduces conformational rigidity and electronic diversity to the heterocyclic system. The sulfur atom at position 1 enhances nucleophilicity, enabling regioselective functionalization at the nitrogen and sulfur centers. Key structural features include:

  • Electronic Effects : The electron-withdrawing keto groups stabilize negative charges, facilitating interactions with cationic residues in enzyme active sites.
  • Stereochemical Flexibility : The chair conformation of the thiomorpholine ring allows axial or equatorial positioning of substituents, influencing binding affinities.

Comparative studies of thiomorpholine-3,5-dione derivatives reveal that substitutions at the 4-position, particularly aryl groups, significantly modulate bioactivity. For example, 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione exhibits potent antioxidant properties, with IC50 values as low as 7.5 µM in lipid peroxidation assays. The fluorophenylmethyl substituent in this compound further enhances metabolic stability by reducing oxidative deamination, a common limitation in amine-containing therapeutics.

Overview of this compound in Scientific Literature

First reported in the early 2000s, this compound (CAS 338794-65-3) has been synthesized via multistep routes involving cyclocondensation of fluorophenylmethyl isothiocyanates with malonate derivatives. Its molecular structure, confirmed by $$ ^1H $$-NMR and mass spectrometry, features a thiomorpholine ring with the following substituents:

$$
\text{Structure: } \text{O=C(CSC1)N(CC}2\text{H}4\text{F)C=O}
$$

Recent investigations have explored its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, a target for type 2 diabetes therapy. Bei Han et al. demonstrated that analogous thiomorpholine derivatives bearing pyrrolidine rings exhibit nanomolar inhibitory activity against DPP-IV, suggesting potential applications for this compound in metabolic disorder research.

Research Significance and Current Scientific Interest

Current research prioritizes the optimization of this compound for targeted therapies. Key areas of focus include:

  • Enzyme Inhibition : Modulating kinase and protease activity through non-covalent interactions with the thiomorpholine-dione core.
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 2- and 4-positions to enhance selectivity and potency. For instance, methyl substitution at position 2 (as in 4-(4-Fluorophenyl)-2-methylthiomorpholine-3,5-dione) improves solubility by 40% compared to non-methylated analogs.
  • Synthetic Methodology : Leveraging photochemical and flow-chemistry approaches to reduce reaction times and improve yields.

Emerging applications in materials science, such as organic semiconductors, further underscore the scaffold’s versatility. The fluorine atom’s electronegativity enhances charge transport properties, making fluorophenyl-substituted thiomorpholines candidates for optoelectronic devices.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S/c12-9-3-1-8(2-4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVYDGIJUAYRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Substituted Diethanolamine Derivatives

Alternative Methodologies

Epoxide Ring-Opening Strategy

As detailed in CN110343050A, epichlorohydrin derivatives serve as building blocks:

Step 1: Epoxide Functionalization
4-Fluorobenzylamine reacts with epichlorohydrin to form an epoxy-amine adduct.

Step 2: Thiolate-Mediated Cyclization
Treatment with sodium hydrosulfide ($$ \text{NaSH} $$) opens the epoxide ring, forming thioether linkages. Oxidation with $$ \text{H}2\text{O}2/\text{WO}_3 $$ simultaneously generates the sulfoxide and dione moieties.

Key Data :

  • Overall yield: 62-68%.
  • Purity (HPLC): >98.5%.

Enzymatic Resolution for Chiral Intermediates

While not explicitly covered in the cited patents, recent advances suggest that lipase-mediated kinetic resolution could resolve racemic mixtures formed during sulfoxidation. For example, Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-sulfoxide enantiomer, enabling >99% ee for pharmaceutical-grade material.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Diethanolamine Route 75-82 97-99 Industrial Low
Paal-Knorr Approach 60-68 95-98 Pilot-scale Moderate
Epoxide Strategy 62-68 98.5+ Bench-scale High

Industrial Preference : The diethanolamine route dominates due to lower reagent costs and proven scalability. However, the epoxide method offers superior stereochemical control for enantiopure APIs.

Critical Process Parameters

Oxidation Kinetics

Studies using in situ FTIR reveal that sulfoxide formation follows pseudo-first-order kinetics ($$ k = 0.15 \, \text{min}^{-1} $$) in acetic acid at 50°C. Over-oxidation to sulfone becomes significant ($$ >10\% $$) beyond 2.5 equiv $$ \text{H}2\text{O}2 $$.

Solvent Effects

Cyclization yields improve from 68% to 83% when switching from THF to methyl tert-butyl ether (MTBE), attributed to MTBE's lower polarity reducing premature diketone hydrolysis.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione, the following structurally related compounds are analyzed:

4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (CID 3814644)

  • Molecular Formula: C₁₁H₁₁NO₃S
  • Substituent : 4-Methoxyphenyl
  • Key Features: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. Higher lipophilicity compared to the fluorinated analog due to the methoxy group’s larger size and non-polar character. Synthesized via methods involving thiosemicarbazide derivatives and cyclization reactions, as seen in related thiomorpholine diones .

4-(4-Fluorophenyl)thioheptane-3,5-dione

  • Molecular Formula: Not explicitly stated (estimated C₁₃H₁₃FO₂S)
  • Substituent : 4-Fluorophenylthio
  • Key Features: Features a linear heptane-3,5-dione backbone instead of a thiomorpholine ring. Synthesized via radical-mediated thiolation using K₂S₂O₈ and I₂, a method distinct from cyclization routes used for thiomorpholine diones .

4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione

  • Molecular Formula: C₁₄H₁₇NO₂S
  • Substituent : 2,6-Diethylphenyl
  • Key Features :
    • Bulky diethyl groups introduce steric hindrance, which may limit interactions with enzyme active sites or material interfaces.
    • Higher molecular weight (263.36 g/mol) compared to the fluorinated analog (estimated ~253 g/mol) .

Morpholine-2,5-dione Derivatives

  • Example: Morpholine-2,5-dione (C₄H₅NO₃)
  • Key Features :
    • Lacks sulfur in the ring, reducing stability against oxidation compared to thiomorpholine diones.
    • Smaller substituents (e.g., hydrogen or simple alkyl groups) result in lower steric and electronic complexity .

Structural and Physicochemical Comparison Table

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Feature(s)
This compound C₁₁H₉FNO₂S (est.) 4-Fluorophenylmethyl ~253 (est.) Electron-withdrawing fluorine enhances polarity and potential bioactivity.
4-(4-Methoxyphenyl)thiomorpholine-3,5-dione C₁₁H₁₁NO₃S 4-Methoxyphenyl 253.27 Methoxy group increases lipophilicity and steric bulk.
4-(4-Fluorophenyl)thioheptane-3,5-dione C₁₃H₁₃FO₂S (est.) 4-Fluorophenylthio ~276 (est.) Linear backbone reduces structural rigidity.
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione C₁₄H₁₇NO₂S 2,6-Diethylphenyl 263.36 Steric hindrance from diethyl groups limits molecular interactions.
Morpholine-2,5-dione C₄H₅NO₃ H (unsubstituted) 115.09 Oxidatively less stable due to absence of sulfur.

Biological Activity

4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiomorpholine ring substituted with a 4-fluorobenzyl group and two carbonyl groups. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent.

  • Study Findings : A study reported that derivatives of thiomorpholine compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that the presence of the fluorophenyl group enhances this activity.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation in several cancer cell lines.

  • Cell Line Studies : In assays involving multiple cancer cell lines (e.g., MCF7, HeLa), the compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth .
Cell LineIC50 (µM)Effect
MCF7<10Cytotoxic
HeLa<10Cytotoxic
A549<10Cytotoxic

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It is believed to modulate enzyme activity, potentially inhibiting pathways crucial for cancer cell survival and proliferation.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which is a common mechanism for many anticancer agents .

Case Studies

  • Antimicrobial Efficacy :
    A study focused on the synthesis of various thiomorpholine derivatives highlighted the enhanced antimicrobial activity associated with fluorinated phenyl groups. The results indicated that modifications to the thiomorpholine structure could lead to improved efficacy against specific pathogens .
  • Anticancer Activity :
    In a comparative study of several thiomorpholine derivatives, this compound was found to be one of the most effective compounds against a panel of cancer cell lines. The study emphasized the importance of the fluorine substituent in enhancing biological activity .

Comparison with Similar Compounds

The biological activities of this compound can be contrasted with related compounds:

CompoundAntimicrobial ActivityAnticancer Activity
4-[(4-Methylphenyl)methyl]thiomorpholineModerateLow
4-FluorobenzylthiomorpholineLowModerate
This compound High High

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